2,3-dihydro-1H-indene-2,5-diol
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Overview
Description
2,3-Dihydro-1H-indene-2,5-diol is an organic compound with the molecular formula C₉H₁₀O₂ It is a derivative of indene, featuring a dihydro structure with hydroxyl groups at the 2 and 5 positions
Mechanism of Action
Target of Action
It is known that indole derivatives, which are structurally similar to 2,3-dihydro-1h-indene-2,5-diol, bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets, leading to changes in cellular processes . The exact nature of these interactions and the resulting changes would depend on the specific targets involved.
Biochemical Pathways
Indole derivatives are known to influence a variety of biological activities, suggesting that they may affect multiple biochemical pathways . The downstream effects of these pathway alterations would depend on the specific biological activity being influenced.
Pharmacokinetics
It is known that the compound is a colorless liquid, insoluble in water but soluble in alcohol and other organic solvents . This suggests that its bioavailability could be influenced by factors such as the route of administration and the presence of other compounds.
Result of Action
Given the wide range of biological activities associated with indole derivatives , it is likely that the compound could have diverse effects at the molecular and cellular levels.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, its solubility characteristics suggest that the compound’s action could be influenced by the composition of the surrounding medium . Additionally, factors such as temperature and pH could potentially affect the compound’s stability and efficacy.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-dihydro-1H-indene-2,5-diol can be achieved through several methods. One common approach involves the reduction of indene derivatives. For example, the dihydroxylation of indene using osmium tetroxide (OsO₄) followed by reduction with sodium borohydride (NaBH₄) can yield this compound .
Another method involves the catalytic hydrogenation of indene-2,5-dione. This reaction typically employs a palladium catalyst under hydrogen gas at elevated pressures and temperatures .
Industrial Production Methods
Industrial production of this compound may involve large-scale catalytic hydrogenation processes. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product .
Chemical Reactions Analysis
Types of Reactions
2,3-Dihydro-1H-indene-2,5-diol undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), catalytic hydrogenation with palladium catalyst
Substitution: Acyl chlorides, alkyl halides
Major Products Formed
Oxidation: Indene-2,5-dione
Reduction: Various this compound derivatives
Substitution: Functionalized indene derivatives
Scientific Research Applications
2,3-Dihydro-1H-indene-2,5-diol has several applications in scientific research:
Comparison with Similar Compounds
2,3-Dihydro-1H-indene-2,5-diol can be compared with other similar compounds, such as:
Indene: Lacks hydroxyl groups and has different reactivity and applications.
Indane-1,3-dione: Contains carbonyl groups instead of hydroxyl groups, leading to different chemical properties and uses.
1,2-Indandiol: Another dihydroxy derivative of indene, but with hydroxyl groups at different positions, resulting in distinct reactivity and applications.
Properties
IUPAC Name |
2,3-dihydro-1H-indene-2,5-diol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O2/c10-8-2-1-6-3-9(11)5-7(6)4-8/h1-2,4,9-11H,3,5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNXNPJAZZGQZRD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC2=C1C=CC(=C2)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51927-77-6 |
Source
|
Record name | 2,3-dihydro-1H-indene-2,5-diol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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